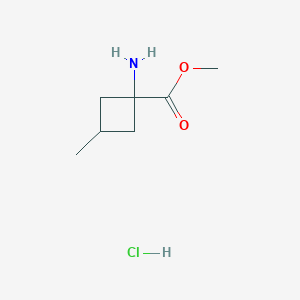

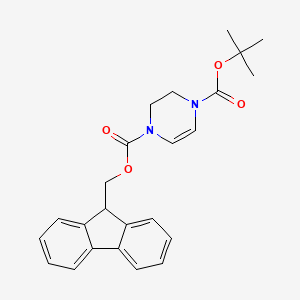

![molecular formula C17H19N5O4 B2549716 9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 77351-01-0](/img/structure/B2549716.png)

9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a chemical compound. It belongs to the class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, an efficient method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids based on Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a mixture of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile, p-nitroacetophenone, and triethylamine in 1,4-dioxane was heated under reflux for 5 hours, then cooled and poured into ice-water, filtered off, dried, and recrystallized .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, N-(4-Ethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta-[4,5]thieno[2,3-d]pyrimidine-4-carboxamide was reported as a white powder with a melting point of 143–144°C .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis of related purinediones involves multi-step processes starting from specific precursors, demonstrating the versatility of synthetic routes for creating a wide range of purine derivatives with potential applications in medicinal chemistry and drug design (Šimo, Rybár, & Alföldi, 1995).

- Research on the synthesis of 7,8-Dihydropyrimido[5,4-d]pyrimidines reveals the potential for creating novel compounds by treating 9-aryl-6-cyanopurines with primary amines, indicating the structural versatility and reactivity of purine derivatives (Carvalho, Esperanca, Esteves, & Proença, 2007).

Biological Activity

- Studies on 2,4-Diamino-6-hydroxypyrimidines substituted in position 5 have shown that these derivatives exhibit marked inhibitory activity against retrovirus replication in cell culture, highlighting their potential for antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

- The isolation of new purine derivatives from natural sources, such as the South China Sea gorgonian Subergorgia suberosa, underscores the ongoing interest in exploring the therapeutic potential of purine-based compounds (Qi, Zhang, Gao, & Li, 2008).

Structural Analysis

- Crystallographic studies provide insights into the conformations and hydrogen-bonding patterns of purine-pyrimidine complexes, contributing to our understanding of molecular interactions critical for the design of nucleotide-based drugs (Sobell, 1966).

Pharmacological Applications

- The synthesis of novel compounds based on purine and pyrimidine derivatives, such as thieno[2,3-d]pyrimidine-2,4-dione derivatives, highlights ongoing efforts to discover new drugs with improved potency and selectivity for various biological targets (Guo, Chen, Wu, Zhu, Struthers, Saunders, Xie, & Chen, 2003).

Mécanisme D'action

Propriétés

IUPAC Name |

9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c1-3-26-12-6-4-10(5-7-12)21-8-11(23)9-22-13-14(18-16(21)22)20(2)17(25)19-15(13)24/h4-7,11,23H,3,8-9H2,1-2H3,(H,19,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGUJCUVYYRDDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)NC(=O)N4C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2549634.png)

![methyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2549636.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2549637.png)

![N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2549638.png)

![N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2549646.png)

![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2549656.png)